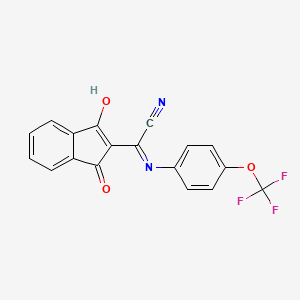

![molecular formula C5H3BrN4 B3011994 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 2361644-51-9](/img/structure/B3011994.png)

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

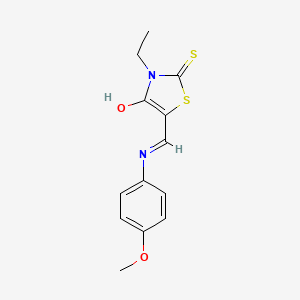

“7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound with the CAS Number: 2361644-51-9 . It has a molecular weight of 199.01 .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine”, involves various methods. For instance, the synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

The molecular structure of “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” can be represented by the Inchi Code: 1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine” include a molecular weight of 199.01 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Medicine

In the realm of medicine, 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine derivatives have been explored for their potential as CDK2 inhibitors . CDK2 is a critical protein kinase involved in the regulation of the cell cycle, and its inhibition can be a strategic target for cancer therapy. These derivatives have shown promising results in inhibiting the growth of cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with significant cytotoxic activities .

Material Science

The compound’s derivatives are also being studied for their applications in material science. Their structural properties allow them to be used in the synthesis of complex molecules that could have applications in creating new materials with specific characteristics, such as enhanced durability or conductivity .

Chemistry

In chemistry, 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine serves as a versatile building block for the synthesis of various heterocyclic compounds. These compounds are essential in the development of pharmaceuticals and agrochemicals due to their biological and chemical properties .

Biology

Biologically, the compound’s framework is utilized to design molecules that can interact with biological targets. This interaction is crucial in the study of biological pathways and can lead to the development of new drugs that modulate these pathways for therapeutic purposes .

Pharmacology

Pharmacologically, the derivatives of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine are being investigated for their drug-like properties and potential as therapeutic agents. Their ability to inhibit enzymes like CDK2 makes them candidates for drug development in diseases such as cancer .

Agriculture

In agriculture, triazolopyrimidine derivatives have been studied for their antifungal and antiviral properties. They could potentially be developed into agents that protect crops from fungal and viral infections, thereby improving crop yield and food security .

Environmental Science

While direct applications in environmental science are not extensively documented, the synthesis and use of such compounds must be evaluated for environmental impact. The compound’s derivatives could potentially be used in environmental remediation processes or as part of sustainable practices in chemical manufacturing .

Industrial Processes

Lastly, in industrial processes, the compound could be used in the synthesis of various chemicals that are integral to manufacturing processes. Its derivatives could serve as intermediates in the production of materials used in various industries, from pharmaceuticals to electronics .

Wirkmechanismus

Target of Action

The primary target of 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the progression from the G1 phase to the S phase

Biochemical Pathways

The inhibition of CDK2 by 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine affects the cell cycle, a fundamental biochemical pathway in all living cells . The disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

In silico admet studies suggest that it has suitable pharmacokinetic properties

Result of Action

The inhibition of CDK2 by 7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine leads to significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also induces apoptosis within HCT cells .

Eigenschaften

IUPAC Name |

7-bromo-[1,2,4]triazolo[4,3-c]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-1-5-9-8-3-10(5)2-7-4/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSAMOHNXOKOEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN2C1=NN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![[2-(1H-1,2,3-Triazol-5-ylthio)ethyl]amine hydrochloride](/img/no-structure.png)

![N-Methyl-N-[2-[3-(oxan-4-ylsulfonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B3011914.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)